Magnesium Carbonate, hydrated basic

Übersicht

Beschreibung

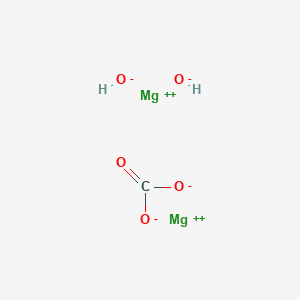

Magnesium Carbonate, hydrated basic, also known as Magnesite, Barringtonite (dihydrate), Nesequehonite (trihydrate), Lansfordite (pentahydrate), is an inorganic salt that is a colorless or white solid . It occurs as light, white, friable masses or as a bulky white powder . Several hydrated and basic forms of magnesium carbonate also exist as minerals .

Synthesis Analysis

Upon heating, hydrated magnesium carbonates (HMCs) undergo a continuous sequence of decomposition reactions . Various morphologies of magnesium carbonate hydrate had been synthesized without using any organic additives by carefully adjusting the reaction temperature and time during the talc carbonation process .

Molecular Structure Analysis

The temperature dependence of amorphous magnesium carbonate (AMC), a precursor of crystalline magnesium carbonate hydrates, was investigated using synchrotron X-ray scattering experiments . The structures of the most stable monomers of magnesium bi-carbonate and magnesium carbonate in solution are Mg [η 1 -HCO 3 ] (H 2 O) 4+ and Mg [η 1 -CO 3 ] (H 2 O) 4 .

Chemical Reactions Analysis

Upon heating, hydrated magnesium carbonates (HMCs) undergo a continuous sequence of decomposition reactions . This study aims to investigate the thermal decomposition of various commercially produced HMCs classified as light and heavy, highlight their differences, and provide an insight into their compositions in accordance with the results .

Wissenschaftliche Forschungsanwendungen

Carbon Capture and Sequestration (CCS)

Magnesium carbonates are proposed for “carbon mineralization”, one of several approaches to Carbon Capture and Sequestration (CCS) . The synthesis of mesoporous magnesium carbonates results in the mineralization of carbon dioxide, producing carbonate materials without the use of cosolvents, making them more environmentally friendly .

Synthesis of Nanostructured Powders

Nanostructured magnesium carbonate powders with mesoporous structures can be synthesized from carbon dioxide . These materials have high surface areas and could be used for adsorbents and capillary transport .

Construction Materials

Hydrated magnesium carbonates such as nesquehonite (MgCO3·3H2O) have been reported to be useful for construction materials . This is a potential application that may sequester carbon for long periods of time .

Morphological Control

Various morphologies of magnesium carbonate hydrate can be synthesized without using any organic additives by carefully adjusting the reaction temperature and time during the talc carbonation process . The design and synthesis of magnesium carbonate hydrate with well-controlled morphology are very important .

Precursors for High-Purity Magnesium Oxide

Magnesium carbonate hydrate is an important magnesia inorganic chemical product and has been widely used as precursors for high-purity magnesium oxide .

Industrial Applications

Magnesium carbonate hydrate has been widely used in various industrial fields such as filter material, pharmaceuticals, cosmetic manufacturing, rubber industry, and lithographing inks .

Wirkmechanismus

Target of Action

The primary target of Magnesium Carbonate, hydrated basic, is the excess acid in the stomach . It is commonly used as an over-the-counter remedy for heartburn and upset stomach caused by overproduction of acid in the stomach .

Mode of Action

Magnesium Carbonate, hydrated basic, interacts with its target by reacting with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride . This reaction neutralizes the excess acid in the stomach, providing relief from symptoms of heartburn and indigestion .

Biochemical Pathways

The biochemical pathway involved in the action of Magnesium Carbonate, hydrated basic, is the neutralization of stomach acid. This process involves the reaction of the compound with hydrochloric acid, resulting in the formation of carbon dioxide and magnesium chloride . The release of carbon dioxide can lead to belching, providing symptomatic relief .

Pharmacokinetics

The pharmacokinetics of Magnesium Carbonate, hydrated basic, are largely determined by its solubility. The anhydrous form of the compound is practically insoluble in water . Its solubility increases with hydration . Once in the body, the compound reacts with stomach acid, and the resulting magnesium chloride can be absorbed into the bloodstream .

Result of Action

The primary result of the action of Magnesium Carbonate, hydrated basic, is the neutralization of excess stomach acid. This leads to relief from symptoms of heartburn and indigestion . Additionally, the compound’s reaction with stomach acid results in the formation of magnesium chloride, which can contribute to the body’s magnesium levels .

Action Environment

The action of Magnesium Carbonate, hydrated basic, is influenced by the environment in the stomach. The presence of hydrochloric acid is necessary for the compound to exert its antacid effect . Furthermore, the compound’s solubility and stability can be affected by the level of hydration . The compound is stable in air and is typically administered orally, where it reacts with stomach acid to exert its effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dimagnesium;carbonate;dihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYRPJABTMRVCX-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Mg2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium Carbonate, hydrated basic | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride](/img/structure/B7800624.png)